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molecular formula C9H8F2O3 B8634956 Methyl 2,4-difluoro-6-methoxybenzoate

Methyl 2,4-difluoro-6-methoxybenzoate

Cat. No. B8634956
M. Wt: 202.15 g/mol
InChI Key: WWXCJZTVGISDRP-UHFFFAOYSA-N
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Patent
US09249160B2

Procedure details

A solution of LiBH4 (2M in THF, 6.28 mL, 12.6 mmol) was added to a solution of methyl 2,4-difluoro-6-methoxybenzoate (1.15 g, 5.71 mmol) in THF (30 mL). The solution was stirred at rt for 23 h, then at 60° C. for 4.5 h, and reflux for 18.5 h. After cooling to rt, H2O (20 mL) was added dropwise and the mixture stirred for 5 min before being partially concentrated in vacuo. DCM (20 mL) was added, the phases were separated, and the aqueous phase was extracted with DCM (2×10 mL). The organic layers were concentrated in vacuo to yield the title compound (978 mg, 5.62 mmol).
Name
Quantity
6.28 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].[F:3][C:4]1[CH:13]=[C:12]([F:14])[CH:11]=[C:10]([O:15][CH3:16])[C:5]=1[C:6](OC)=[O:7].O>C1COCC1>[F:3][C:4]1[CH:13]=[C:12]([F:14])[CH:11]=[C:10]([O:15][CH3:16])[C:5]=1[CH2:6][OH:7] |f:0.1|

Inputs

Step One
Name
Quantity
6.28 mL
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
1.15 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C(=CC(=C1)F)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 60° C. for 4.5 h
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 18.5 h
Duration
18.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
STIRRING
Type
STIRRING
Details
the mixture stirred for 5 min
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
before being partially concentrated in vacuo
ADDITION
Type
ADDITION
Details
DCM (20 mL) was added
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM (2×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layers were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)F)OC)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.62 mmol
AMOUNT: MASS 978 mg
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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